2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime
CAS No.: 478257-43-1
Cat. No.: VC6129631
Molecular Formula: C23H20ClN3O
Molecular Weight: 389.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478257-43-1 |
|---|---|
| Molecular Formula | C23H20ClN3O |
| Molecular Weight | 389.88 |
| IUPAC Name | (E)-1-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-N-[(3-methylphenyl)methoxy]methanimine |
| Standard InChI | InChI=1S/C23H20ClN3O/c1-16-5-3-7-18(13-16)15-28-25-14-21-22(19-8-10-20(24)11-9-19)26-23-17(2)6-4-12-27(21)23/h3-14H,15H2,1-2H3/b25-14+ |
| Standard InChI Key | YZJFLIBONPKNHW-AFUMVMLFSA-N |
| SMILES | CC1=CC(=CC=C1)CON=CC2=C(N=C3N2C=CC=C3C)C4=CC=C(C=C4)Cl |
Introduction
Structural and Nomenclature Analysis
The systematic name 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime delineates its architecture:
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Imidazo[1,2-a]pyridine core: A bicyclic system fusing a pyridine ring (positions 1–6) with an imidazole ring (positions 7–9).
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Substituents:
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2-(4-Chlorophenyl): A chlorinated benzene ring at position 2, introducing steric bulk and electronic modulation.
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8-Methyl: A methyl group at position 8, enhancing lipophilicity.
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3-Carbaldehyde: An aldehyde at position 3, serving as a precursor for oxime formation.
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O-(3-Methylbenzyl)oxime: The aldehyde condenses with hydroxylamine, followed by O-alkylation with 3-methylbenzyl bromide, yielding the oxime ether .
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Crystallographic studies of related imidazo[1,2-a]pyridines (e.g., ) reveal planar heterocyclic systems with dihedral angles between substituents (e.g., 51.14° for a chlorobenzoyl derivative), suggesting similar non-coplanarity in the target compound to minimize steric clashes . Intramolecular hydrogen bonds, as observed in and , likely stabilize the oxime moiety via N–H⋯O interactions.
Synthetic Pathways and Optimization
Core Assembly: Imidazo[1,2-a]pyridine Formation
The imidazo[1,2-a]pyridine core is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes . For example:
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2-Amino-5-methylpyridine reacts with 4-chlorophenylglyoxal in a polar aprotic solvent (e.g., DMF, NMP) under reflux to form the bicyclic core .
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Formylation: Vilsmeier-Haack formylation introduces the aldehyde at position 3 using POCl₃ and DMF, yielding 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde .
Oxime Formation and Functionalization
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Oxime Synthesis: The aldehyde reacts with hydroxylamine hydrochloride in ethanol/water, forming the oxime (–CH=N–OH) .
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O-Alkylation: Treatment with 3-methylbenzyl bromide in the presence of NaH or K₂CO₃ in DMF affords the O-(3-methylbenzyl)oxime derivative .
Critical Considerations:
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Regioselectivity: Palladium catalysis (e.g., Pd(OAc)₂/Xantphos) ensures selective coupling of the 4-chlorophenyl group at position 2 .
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Purification: Recrystallization from heptane or ethyl acetate removes regioisomers, as demonstrated in analogous syntheses .
Spectroscopic Characterization and Physicochemical Properties
Spectroscopic Data (Predicted)
Physicochemical Properties
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Solubility: Moderate solubility in DMSO and chloroform; low in water due to lipophilic substituents.
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Stability: Oxime ethers are generally stable under acidic conditions but hydrolyze in strong bases.
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Crystallography: Predicted to form monoclinic crystals with π–π stacking (centroid distances ~3.6 Å) and C–H⋯O/Cl interactions, as seen in .
Challenges and Future Directions
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Synthetic Scalability: Transitioning from batch to flow chemistry could enhance yield and reduce Pd contamination (<1 ppm) .
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Crystallographic Studies: Single-crystal X-ray diffraction is needed to confirm supramolecular interactions.
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ADMET Profiling: Predictive modeling (e.g., SwissADME) estimates a logP of 3.8, indicating moderate blood-brain barrier penetration.
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